![molecular formula C23H25N9O3S B606836 BEBT-908 CAS No. 1235449-52-1](/img/structure/B606836.png)
BEBT-908
描述
BEBT-908 is a novel dual-target inhibitor that simultaneously targets phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC). This compound has shown significant potential in the treatment of various cancers, particularly relapsed or refractory diffuse large B-cell lymphoma (r/r DLBCL). This compound is designed to disrupt critical signaling pathways in cancer cells, leading to their death and enhancing the efficacy of immunotherapy .
科学研究应用
Scientific Research Applications
BEBT-908 has been explored across various scientific fields, including:
Chemistry
- Used as a tool to study the mechanisms of PI3K and HDAC inhibition, providing insights into enzyme interactions and potential drug development strategies.
Biology
- Investigated for its effects on cell signaling pathways, particularly in relation to cancer biology. Studies have demonstrated its ability to induce ferroptosis and alter gene expression profiles in cancer cells.
Medicine
- Clinical trials have focused on this compound's efficacy in treating hematological malignancies. Notably, it has shown promise in r/r DLBCL and PCNSL, with ongoing studies exploring its potential in other cancers such as peripheral T-cell lymphoma and chronic lymphocytic leukemia.
Case Study 1: Efficacy in r/r DLBCL
A Phase IIb clinical trial involving 93 patients with r/r DLBCL demonstrated:
- Objective Response Rate (ORR) : 50% among patients receiving this compound.
- Disease Control Rate (DCR) : 66.7%, indicating substantial tumor reduction.
- Safety Profile : Treatment-related adverse events were primarily hematologic but manageable.
Case Study 2: Impact on PCNSL
Research conducted on orthotopic mouse models revealed:
- Tumor Shrinkage : Significant reduction in tumor size was observed.
- Blood-Brain Barrier Penetration : this compound effectively crossed the blood-brain barrier, enhancing its therapeutic potential for brain tumors.
- Mechanistic Insights : Downregulation of c-Myc was linked to the induction of ferroptosis, contributing to tumor cell death.
Comparative Data Table
作用机制
Target of Action
BEBT-908 is the world’s first PI3K/HDAC dual-target inhibitor . It simultaneously targets the core signaling pathways of PI3K and the epigenetic modification target HDAC , resulting in synergistic anti-tumor effects .
Mode of Action
The compound interacts with its targets by inhibiting the activity of PI3K and HDAC . This dual inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .
Biochemical Pathways
This compound affects multiple biochemical pathways. It inhibits the JAK/STAT3, MAPK/ERK, and NF-κB pathways . Furthermore, it downregulates c-Myc expression, which contributes to the initiation of ferroptosis .
Result of Action
This compound effectively triggers tumor cell death by suppressing c-Myc expression, thus initiating the process of ferroptosis . This leads to tumor shrinkage . Furthermore, this compound promotes a proinflammatory tumor microenvironment that activates host antitumor immune responses .
准备方法
The synthesis of BEBT-908 involves multiple steps, including the selective inhibition of PI3K and HDAC. The synthetic route typically includes the following steps:
Initial Synthesis: The initial synthesis involves the preparation of the core structure of the compound.
Functionalization: This step involves the addition of functional groups that enable the compound to target PI3K and HDAC.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and efficacy.
Industrial production methods for this compound are designed to be scalable and cost-effective. These methods often involve optimizing reaction conditions to maximize yield and minimize impurities.
化学反应分析
BEBT-908 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically intermediates that are further processed to yield the final compound .
相似化合物的比较
BEBT-908 is unique in its dual-targeting approach, which sets it apart from other compounds that target either PI3K or HDAC alone. Similar compounds include:
PI3K Inhibitors: Compounds like idelalisib and copanlisib target PI3K but do not inhibit HDAC.
HDAC Inhibitors: Compounds like vorinostat and romidepsin target HDAC but do not inhibit PI3K.
Compared to these single-target inhibitors, this compound offers a synergistic effect by simultaneously targeting both PI3K and HDAC, leading to enhanced anti-tumor activity and improved therapeutic outcomes .
生物活性
BEBT-908 is a novel dual inhibitor targeting both the phosphoinositide 3-kinase (PI3K) and histone deacetylase (HDAC) pathways, exhibiting significant potential in the treatment of various hematological malignancies, particularly diffuse large B-cell lymphoma (DLBCL) and primary central nervous system lymphoma (PCNSL). This article provides a comprehensive overview of its biological activity, including detailed research findings, mechanisms of action, and case studies.
This compound operates through dual inhibition of the PI3K and HDAC pathways, which are critical in cancer cell proliferation and survival. The compound has been shown to:
- Inhibit Tumor Cell Growth : this compound effectively suppresses the proliferation of DLBCL cells by blocking PI3K and HDAC activities, leading to apoptosis and cell cycle arrest at the G1 phase .
- Induce Ferroptosis : The compound promotes immunogenic ferroptosis in tumor cells by hyperacetylating p53, which enhances ferroptotic signaling pathways. This process not only leads to cancer cell death but also stimulates a pro-inflammatory tumor microenvironment that can activate host antitumor immune responses .
- Enhance Immunotherapy : this compound has shown potential in augmenting the effects of immune checkpoint inhibitors, such as anti-PD1 therapy, making it a promising candidate for combination therapies .
Phase II Clinical Trials
This compound has undergone extensive clinical evaluation, particularly in patients with relapsed or refractory DLBCL. Key findings from these trials include:
- Objective Response Rate (ORR) : In a Phase IIb trial involving 93 patients, this compound demonstrated an ORR of 50% among those receiving third-line or higher therapy. The disease control rate (DCR) was reported at 66.7% .
- Safety Profile : Treatment-related adverse events were primarily hematologic but were manageable and often resolved during the treatment period. This suggests a favorable safety profile conducive to further development .
Research Findings
Recent studies have provided robust evidence supporting the biological activity of this compound:
Case Study 1: Relapsed or Refractory DLBCL
In a multicenter Phase II study, this compound was administered to patients with relapsed or refractory DLBCL after at least two prior systemic therapies. The results indicated significant tumor shrinkage and improved survival metrics, showcasing its potential as a third-line treatment option.
Case Study 2: Combination Therapy
Another study explored the use of this compound in combination with anti-PD1 therapy. Patients exhibited enhanced responses compared to those receiving anti-PD1 alone, indicating that this compound may facilitate better outcomes through immunomodulation.
属性
IUPAC Name |
N-hydroxy-2-[methyl-[[2-[6-(methylamino)pyridin-3-yl]-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]amino]pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N9O3S/c1-24-18-4-3-14(10-25-18)20-28-17-9-16(36-19(17)21(29-20)32-5-7-35-8-6-32)13-31(2)23-26-11-15(12-27-23)22(33)30-34/h3-4,9-12,34H,5-8,13H2,1-2H3,(H,24,25)(H,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJZFXHSPBBPNI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(C=C1)C2=NC3=C(C(=N2)N4CCOCC4)SC(=C3)CN(C)C5=NC=C(C=N5)C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N9O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235449-52-1 | |
Record name | BEBT-908 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1235449521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BEBT-908 FREE BASE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQ7TD3X4ZJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the molecular targets of BEBT-908 and how does this dual inhibition contribute to its anticancer activity?
A1: this compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Histone deacetylases (HDACs) [, ]. This dual targeting mechanism is crucial for its potent anticancer effects.
Q2: How does this compound induce immunogenic ferroptosis, and how does this mechanism potentiate cancer immunotherapy?
A2: Research indicates that this compound triggers immunogenic ferroptosis in cancer cells through a multi-step process []:
Q3: What types of cancers have shown sensitivity to this compound in preclinical studies?
A3: Preclinical studies have demonstrated that this compound exhibits potent antitumor activity against various cancer types. These include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。